molecular formula C10H11BrClNSi B14893017 3-Bromo-2-chloro-6-((trimethylsilyl)ethynyl)pyridine

3-Bromo-2-chloro-6-((trimethylsilyl)ethynyl)pyridine

Cat. No.: B14893017
M. Wt: 288.64 g/mol
InChI Key: OIOXEDLTFKKILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-chloro-6-((trimethylsilyl)ethynyl)pyridine is an organosilicon compound with the molecular formula C10H11BrClNSi and a molecular weight of 288.64 g/mol . This compound is characterized by the presence of bromine, chlorine, and a trimethylsilyl-ethynyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-6-((trimethylsilyl)ethynyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine derivatives that are functionalized with bromine and chlorine atoms.

    Reaction with Trimethylsilylacetylene: The key step involves the reaction of the pyridine derivative with trimethylsilylacetylene under specific conditions to introduce the trimethylsilyl-ethynyl group.

    Catalysts and Solvents: Palladium catalysts and appropriate solvents are often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-6-((trimethylsilyl)ethynyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Reagents: Employed in Suzuki–Miyaura coupling reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

3-Bromo-2-chloro-6-((trimethylsilyl)ethynyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-((trimethylsilyl)ethynyl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridine
  • 3-Bromo-2-chloro-5-((trimethylsilyl)ethynyl)pyridine
  • 3-Bromo-2-chloro-6-((trimethylsilyl)ethynyl)pyridin-3-amine

Uniqueness

3-Bromo-2-chloro-6-((trimethylsilyl)ethynyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds .

Properties

IUPAC Name

2-(5-bromo-6-chloropyridin-2-yl)ethynyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNSi/c1-14(2,3)7-6-8-4-5-9(11)10(12)13-8/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOXEDLTFKKILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=NC(=C(C=C1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.